

L-Aspartic Acid 4-Benzyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Aspartic acid 4-benzyl ester*

Cat. No.: B555079

[Get Quote](#)

Introduction: **L-Aspartic acid 4-benzyl ester**, also known as β -Benzyl L-aspartate, is a derivative of the non-essential amino acid L-aspartic acid.^[1] It serves as a crucial building block and intermediate in various chemical and biomedical fields, particularly in peptide synthesis and the development of novel drug delivery systems.^{[2][3]} The presence of the benzyl ester group provides a protective function for the side-chain carboxyl group of aspartic acid, preventing unwanted side reactions during the stepwise assembly of peptide chains.^[4] This technical guide provides an in-depth overview of the properties, synthesis, and applications of **L-Aspartic acid 4-benzyl ester** for researchers, scientists, and drug development professionals.

Core Properties and Specifications

L-Aspartic acid 4-benzyl ester is typically a white to off-white crystalline powder. Its key chemical and physical properties are summarized in the table below, providing essential data for experimental design and application.

Property	Value	Citations
CAS Number	2177-63-1	[5] [6]
Molecular Formula	C ₁₁ H ₁₃ NO ₄	[5] [6]
Molecular Weight	223.23 g/mol	[1]
Appearance	White to almost white powder or crystalline solid	[1]
Melting Point	~225 °C (decomposes)	[7]
Boiling Point	413.1 °C at 760 mmHg (Predicted)	[2] [8]
Density	1.283 g/cm ³ (Predicted)	[2] [8]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water.	[7]
Storage Temperature	-20°C	[1] [8]
InChI Key	VGALFAWDSNRXJK- VIFPVBQESA-N	[5]
SMILES String	N--INVALID-LINK--C(O)=O	

Experimental Protocols

Synthesis of L-Aspartic Acid 4-Benzyl Ester

A common method for the synthesis of **L-Aspartic acid 4-benzyl ester** involves the direct esterification of L-aspartic acid with benzyl alcohol. The following protocol is a representative example:

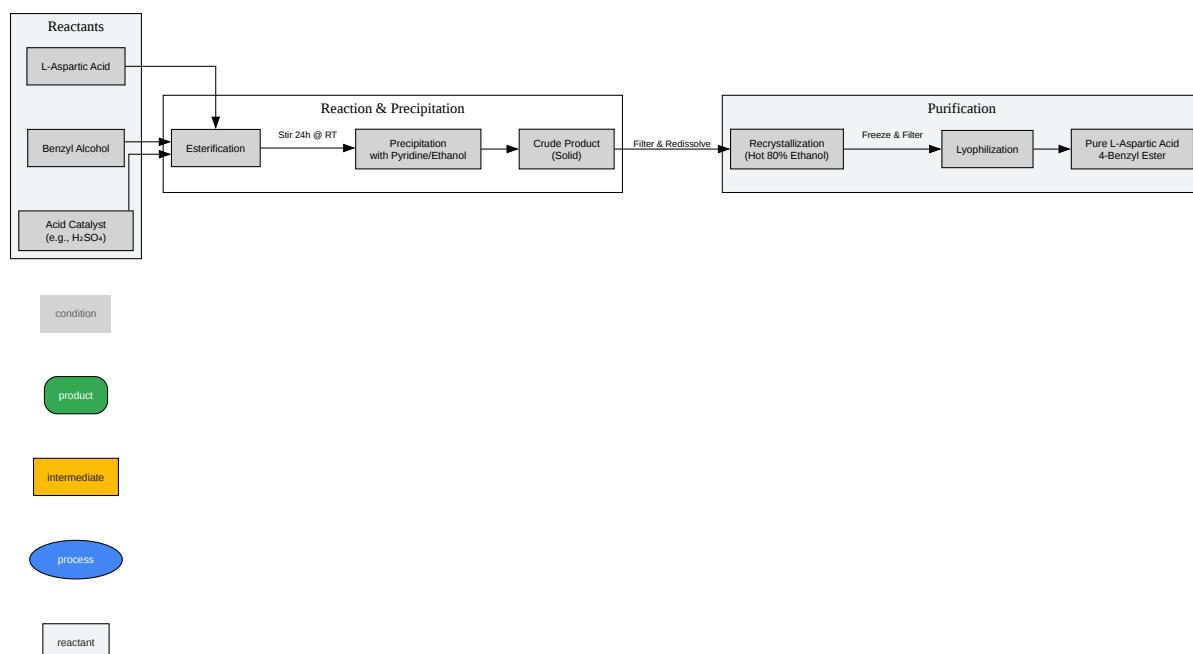
Materials:

- L-aspartic acid

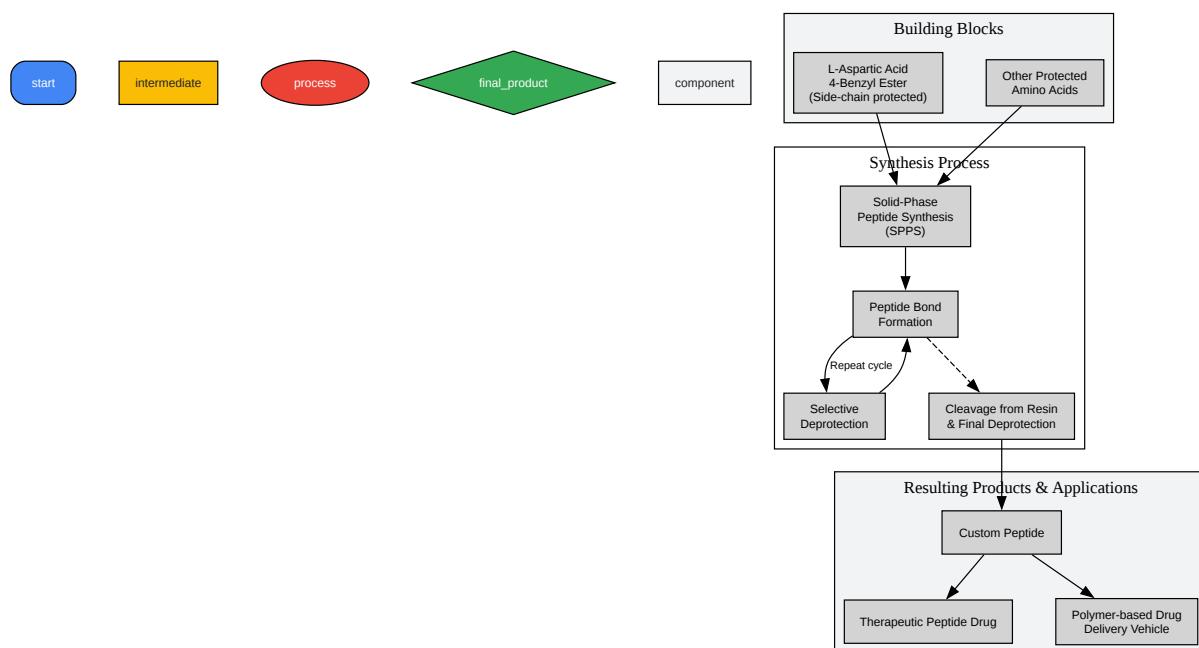
- Benzyl alcohol
- Acetyl chloride (or another acid catalyst like p-toluenesulfonic acid)[9][10]
- Pyridine (or another organic base)[7]
- Ethanol (95%)
- Anhydrous ether

Procedure:

- Catalyst Preparation: In a suitable reaction vessel, slowly add concentrated sulfuric acid or acetyl chloride to anhydrous ether or benzyl alcohol, respectively, while stirring and cooling to maintain room temperature.[7][10]
- Reaction: Add L-aspartic acid to the benzyl alcohol/catalyst mixture in several portions under reduced pressure.[7]
- Stirring: Stir the reaction mixture vigorously at room temperature for approximately 24 hours. [7]
- Precipitation: Add 95% ethanol to the reaction mixture, followed by the slow, dropwise addition of pyridine with continued vigorous stirring. This will cause the product to precipitate. [7]
- Isolation: Place the reaction mixture in a refrigerator overnight to ensure complete precipitation. Collect the solid product by filtration.[7]
- Purification: Dissolve the collected solid in 80% ethanol with heating and stirring. Filter the hot solution to remove any insoluble impurities.[7]
- Crystallization and Lyophilization: Freeze the filtrate for at least 8 hours to allow the purified product to crystallize. Filter the mixture again to collect the pure crystals. Finally, lyophilize the product to obtain pure **L-Aspartic acid 4-benzyl ester**.[7]


Key Applications in Research and Development

L-Aspartic acid 4-benzyl ester is a valuable intermediate with several applications in scientific research and drug development.


- Peptide Synthesis: Its primary application is as a protected amino acid in both solid-phase and solution-phase peptide synthesis.^[4] The benzyl ester group on the side chain prevents the β -carboxyl group from participating in unintended reactions during peptide bond formation. This protecting group can be selectively removed later in the synthesis, often through hydrogenolysis.^[4] This allows for the precise and sequential assembly of amino acids into complex peptides, which are crucial for developing therapeutic agents and diagnostic tools.^{[3][4]}
- Drug Delivery Systems: The compound is used in the development of block copolymers.^[7] These polymers can self-assemble into nanostructures, such as micelles or nanoflowers, which can be used as carriers for targeted drug delivery. The properties of these carriers, such as thermosensitivity and pH-responsiveness, can be tailored for specific therapeutic applications, including cancer therapy.
- Biochemical Research: Researchers utilize **L-Aspartic acid 4-benzyl ester** to study metabolic pathways and enzyme activities.^[3] Its derivatives, such as those with fluorescent tags, can serve as probes to visualize and track biological processes in real-time, providing insights into cellular functions.^[11]

Visualized Workflows and Logical Relationships

To better illustrate the processes involving **L-Aspartic acid 4-benzyl ester**, the following diagrams have been generated using Graphviz.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **L-Aspartic acid 4-benzyl ester**.

[Click to download full resolution via product page](#)

Caption: Role of **L-Aspartic acid 4-benzyl ester** in peptide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. L-Aspartic acid 4-O-benzyl ester | CymitQuimica [cymitquimica.com]
- 6. L-Aspartic acid 4-benzyl ester, 98% | Fisher Scientific [fishersci.ca]
- 7. L-Aspartic acid 4-benzyl ester | 2177-63-1 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US4888440A - Process for the preparation of aspartic acid 4-(phenylmethyl) ester - Google Patents [patents.google.com]
- 11. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [L-Aspartic Acid 4-Benzyl Ester: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b555079#l-aspartic-acid-4-benzyl-ester-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com